![molecular formula C26H20N4 B14396953 3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) CAS No. 89969-24-4](/img/structure/B14396953.png)
3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them suitable for various applications in the fields of chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) typically involves the reaction of 9-methyl-9H-carbazole with a diazonium salt under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the diazenediyl linkage between the two carbazole units. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules and polymers. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection. It is also used in the study of biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer agent, antimicrobial agent, and in the treatment of other diseases.
Industry: The compound is used in the production of optoelectronic devices, such as organic light-emitting diodes (OLEDs), solar cells, and transistors.
Mecanismo De Acción
The mechanism of action of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) can be compared with other similar carbazole derivatives, such as:
3,6-Di(thiophene-2-yl)-9H-carbazole: This compound has similar optoelectronic properties and is used in similar applications, but it has different structural features and reactivity.
9-Ethylcarbazole-3,6-dicarbaldehyde: This compound is used in the synthesis of Schiff base derivatives and has different applications in materials science and chemistry.
Poly(2,7-carbazole): This polymer has extended conjugation length and lower bandgap energy, making it suitable for specific optoelectronic applications .
The uniqueness of 3,3’-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole) lies in its specific structural features and the resulting electronic and optical properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
89969-24-4 |
|---|---|
Fórmula molecular |
C26H20N4 |
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
bis(9-methylcarbazol-3-yl)diazene |
InChI |
InChI=1S/C26H20N4/c1-29-23-9-5-3-7-19(23)21-15-17(11-13-25(21)29)27-28-18-12-14-26-22(16-18)20-8-4-6-10-24(20)30(26)2/h3-16H,1-2H3 |
Clave InChI |
ASGQEHSEKFGPGU-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)N=NC3=CC4=C(C=C3)N(C5=CC=CC=C54)C)C6=CC=CC=C61 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Chloro{3-[dichloro(phenyl)silyl]propyl}ethyl(methyl)silane](/img/structure/B14396886.png)
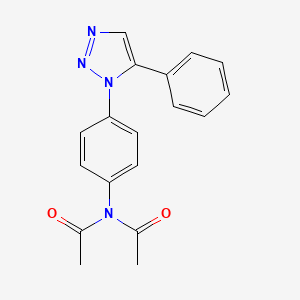
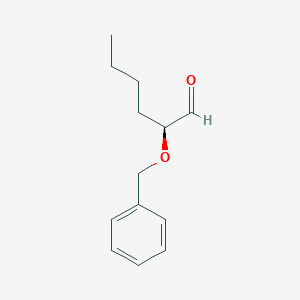
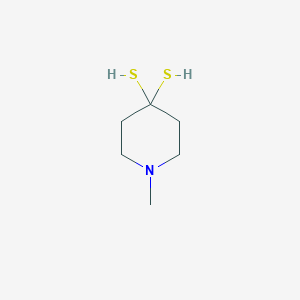
![1-[3-(4-Methylphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14396910.png)
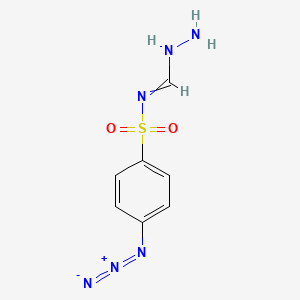

![2-[5-Methyl-2-(methylamino)benzene-1-sulfonyl]benzoic acid](/img/structure/B14396922.png)
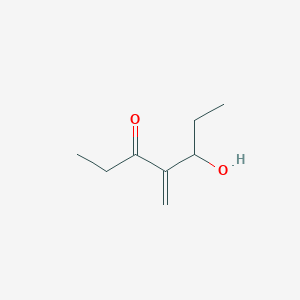
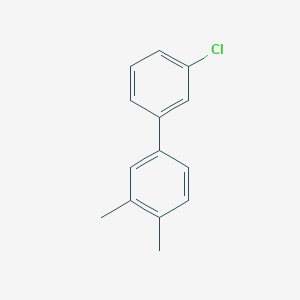

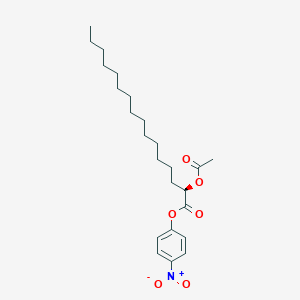
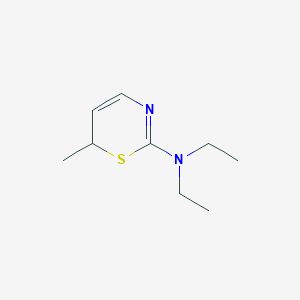
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
